N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide
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Overview
Description
N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This particular compound features a thiophene ring substituted with methyl groups and a tosylpropanamido group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Introduction of Substituents: Methyl groups are introduced through alkylation reactions using methyl halides under basic conditions.
Amidation: The carboxylic acid group on the thiophene ring is converted to an amide via reaction with an amine, such as 3-tosylpropanamine, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could serve as a lead molecule for developing new therapeutic agents.
Industry
Industrially, thiophene derivatives are used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and corrosion inhibitors
Mechanism of Action
The mechanism of action of N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide depends on its interaction with biological targets. It may act by binding to specific enzymes or receptors, altering their activity. The tosyl group can enhance its binding affinity and specificity, while the thiophene ring can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxylate
- N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-sulfonamide
Uniqueness
Compared to similar compounds, N,4,5-trimethyl-2-(3-tosylpropanamido)thiophene-3-carboxamide offers a unique combination of functional groups that enhance its chemical reactivity and biological activity. The presence of the tosyl group and the specific substitution pattern on the thiophene ring distinguish it from other thiophene derivatives, potentially leading to unique applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N,4,5-trimethyl-2-[3-(4-methylphenyl)sulfonylpropanoylamino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-11-5-7-14(8-6-11)26(23,24)10-9-15(21)20-18-16(17(22)19-4)12(2)13(3)25-18/h5-8H,9-10H2,1-4H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVPBWMJQLKBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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